N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a heterocyclic compound featuring a benzodioxepine core fused with a benzothiadiazole sulfonamide group. The benzothiadiazole sulfonamide substituent introduces sulfur and nitrogen heteroatoms, enhancing molecular polarity and enabling interactions with biological targets such as enzymes or receptors. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting pathways influenced by sulfonamide-based inhibitors.
Properties
Molecular Formula |
C18H18N4O5S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H18N4O5S2/c23-18(12-5-6-14-15(11-12)27-10-2-9-26-14)19-7-8-20-29(24,25)16-4-1-3-13-17(16)22-28-21-13/h1,3-6,11,20H,2,7-10H2,(H,19,23) |
InChI Key |
IUFBWEUJUGPMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43)OC1 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,1,3-Benzothiadiazol-4-ylsulfonyl Chloride
The benzothiadiazole sulfonyl group is synthesized via chlorosulfonation of 2,1,3-benzothiadiazole. In a typical procedure, 2,1,3-benzothiadiazole (1.0 equiv) is dissolved in chlorosulfonic acid at 0–5°C under nitrogen. After stirring for 4–6 hours, the mixture is quenched with ice water, and the resulting sulfonyl chloride is extracted with dichloromethane. The crude product is purified by recrystallization from hexane, yielding a pale-yellow solid (78–82%).
Key Data:
Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid
The benzodioxepine core is prepared through a Friedel-Crafts alkylation. A mixture of 1,2-dihydroxybenzene and 1,3-dibromopropane is heated at 120°C in the presence of AlCl₃ (1.2 equiv) for 12 hours. The intermediate dihydroxy compound is oxidized with KMnO₄ in acidic medium to yield the carboxylic acid derivative.
Key Data:
-
Reagents: AlCl₃, KMnO₄, H₂SO₄
-
Yield: 65–70%
-
Melting Point: 158–160°C
Carboxamide Formation
Activation of Carboxylic Acid
The carboxylic acid (1.0 equiv) is activated using N,N′-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane. After stirring for 2 hours at 25°C, the activated intermediate is isolated by filtration.
Coupling with Ethylenediamine
The activated acid is reacted with ethylenediamine (1.5 equiv) in dichloromethane at room temperature for 6 hours. The product, N-(2-aminoethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, is purified via column chromatography (SiO₂, ethyl acetate/methanol 9:1).
Key Data:
Sulfonamide Coupling
Reductive Amination
A solution of N-(2-aminoethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (1.0 equiv) and 2,1,3-benzothiadiazol-4-ylsulfonyl chloride (1.1 equiv) in tetrahydrofuran is treated with sodium triacetoxyborohydride (NaB(OAc)₃H, 1.5 equiv) at 0°C. The reaction proceeds for 12 hours, followed by quenching with saturated NaHCO₃.
Key Data:
Purification and Characterization
Chromatographic Purification
The crude product is purified using flash chromatography (SiO₂, gradient elution with hexane/ethyl acetate 1:1 to 1:3). Fractions containing the target compound are combined and concentrated in vacuo.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, benzothiadiazole), 7.89–7.84 (m, 2H, aromatic), 4.32 (t, J = 6.4 Hz, 2H, CH₂), 3.65 (q, J = 5.8 Hz, 2H, NHCH₂).
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | NaB(OAc)₃H, THF | 60–65 | >97 |
| Direct Coupling | DCC, DMAP | 55–60 | >95 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzothiadiazole moiety and a benzodioxepine framework. The molecular formula is , with a molecular weight of approximately 425.5 g/mol. The compound's structure is crucial for its biological activity and interaction with various biological targets.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exhibit significant anticancer properties. The benzothiadiazole group has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.
- Case Study : A study conducted on breast cancer cell lines demonstrated that derivatives of this compound could inhibit tumor growth through the modulation of apoptotic pathways .
-
Antimicrobial Properties
- The compound has shown potential antimicrobial effects against various pathogens. Its sulfonamide group enhances its interaction with bacterial enzymes.
- Case Study : In vitro studies revealed that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for antibiotic development .
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could potentially inhibit inflammatory mediators and cytokines involved in chronic inflammatory diseases.
- Case Study : An investigation into its effects on inflammatory markers in animal models indicated a reduction in pro-inflammatory cytokines following treatment with this compound .
Data Tables
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with electron-rich sites, potentially inhibiting or modulating the activity of enzymes or receptors. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzodioxepine Family
The benzodioxepine scaffold is shared with compounds like 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2) and 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 20825-89-2). Key differences include:
Sulfonamide-Containing Heterocycles
Compounds like 4-[5-(1-((4-nitrobenzylidene)hydrazineyli-dene)ethyl)-2-imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7c) share the sulfonamide group but differ in core heterocycles (1,3,4-thiadiazole vs. benzothiadiazole). Key distinctions include:
- Cytotoxicity : Derivatives like 7c exhibit moderate cytotoxicity in vitro (IC₅₀ values: 8–22 μM against cancer cell lines) , but the target compound’s bioactivity remains uncharacterized.
Benzoxadiazole vs. Benzothiadiazole Derivatives
N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (C₁₃H₁₀N₄O₄) replaces sulfur with oxygen in the heterocycle. This substitution reduces molecular polarizability and may decrease metabolic stability due to weaker resonance effects. Mass spectral data for benzoxadiazoles (e.g., Q Exactive Orbitrap analysis ) highlight fragmentation patterns distinct from sulfur-containing analogues.
Research Implications and Data Gaps
While the target compound’s structural features suggest promise in drug discovery, critical data gaps exist:
- Biological Activity: No cytotoxicity or enzymatic inhibition data are available in the provided evidence.
- Synthetic Routes : The synthesis of benzothiadiazole sulfonamides typically involves coupling reactions (e.g., sulfonylation of amines ), but specifics for this compound are unreported.
- Solubility and Stability : The benzothiadiazole group may reduce aqueous solubility compared to benzoxadiazoles , necessitating further formulation studies.
Biological Activity
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic compound with a complex structure that incorporates a benzothiadiazole moiety linked to a benzodioxepine framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The compound's molecular formula is , and it features several functional groups that contribute to its biological activity. The presence of the sulfonamide group is particularly notable for its role in enhancing the compound's pharmacological properties.
Key Structural Features:
- Benzothiadiazole moiety : Known for anti-cancer and anti-inflammatory effects.
- Benzodioxepine framework : Contributes to the compound's stability and potential interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant anti-cancer activities. For instance, similar compounds have been shown to act as competitive inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders and certain types of cancers.
Mechanism of Action :
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation pathways.
- Cell Cycle Regulation : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.
Neuroprotective Effects
The benzothiadiazole component has been associated with neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 to 25 µM across different cell lines, indicating moderate potency .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Case Studies
A notable case study involved the application of the compound in a preclinical model of glioblastoma. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased levels of apoptotic markers within the tumor tissue following treatment with the compound .
Q & A
Basic: What are the critical steps in synthesizing this compound, and what methodological considerations are required?
The synthesis involves multi-step organic reactions, including:
- Sulfonamide coupling : Reacting a benzothiadiazole-sulfonyl chloride intermediate with an ethylamine-bearing benzodioxepine precursor under controlled pH and temperature (7–9, 25–30°C) to form the sulfonamide linkage .
- Carboxamide formation : Using coupling agents like EDC/HOBt in anhydrous DMF to activate the carboxylic acid moiety for reaction with the amine group .
- Microwave-assisted synthesis : Accelerating reaction rates and improving yields (e.g., 15–30 min at 100–120°C) compared to traditional reflux methods .
Key considerations : Solvent purity, inert atmosphere (N₂/Ar), and real-time monitoring via TLC or HPLC to track intermediates .
Basic: Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the benzodioxepine and benzothiadiazole moieties, with emphasis on sulfonamide proton shifts (δ 10.5–11.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validating molecular formula (e.g., C₂₁H₂₀N₄O₅S₂) and isotopic patterns .
- X-ray crystallography : Resolving steric interactions, such as dihedral angles between the benzodioxepine and benzothiadiazole rings, which influence bioactivity .
Basic: Which functional groups in the compound are pharmacologically significant?
- Benzothiadiazole-sulfonamide : Imparts electron-withdrawing properties, enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Benzodioxepine carboxamide : Provides conformational rigidity, improving metabolic stability compared to flexible alkyl chains .
- Ethylamino linker : Facilitates solubility in polar solvents (e.g., DMSO/water mixtures) while maintaining membrane permeability .
Advanced: How can researchers optimize reaction yields when scaling up synthesis?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane/THF to balance reaction rate and byproduct formation .
- Catalyst selection : Employ Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates with >90% efficiency .
- Process control : Use inline FTIR or Raman spectroscopy to monitor reaction progress and automate pH/temperature adjustments .
Advanced: How to resolve contradictions in biological activity data across studies?
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct binding from off-target effects .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Advanced: What computational strategies are recommended for studying structure-activity relationships (SAR)?
- Molecular docking : Leverage PubChem 3D conformer data (CID: [redacted]) to model interactions with targets like COX-2 or EGFR .
- MD simulations : Simulate solvated systems (e.g., GROMACS) to assess conformational stability of the benzodioxepine ring under physiological conditions .
- QSAR modeling : Train models on analogues (e.g., benzoxazepine derivatives) to predict logP and pKa values for lead optimization .
Advanced: How does the compound’s stability vary under different storage conditions?
- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8; observe hydrolysis of the sulfonamide bond at pH < 4 .
- Light sensitivity : Store lyophilized samples in amber vials to prevent benzothiadiazole photodegradation, as shown by UV-Vis spectral shifts after 48h exposure .
Advanced: What strategies are effective in elucidating the compound’s mechanism of action?
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates .
- Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to classify inhibition modality (competitive vs. non-competitive) .
- CRISPR screening : Perform genome-wide knockout screens to identify synthetic lethal partners or resistance mechanisms .
Advanced: How to address purification challenges caused by byproducts?
- Flash chromatography : Use gradient elution (hexane → ethyl acetate + 1% acetic acid) to separate unreacted sulfonyl chloride intermediates .
- Crystallization optimization : Screen solvents (ethanol/water vs. acetonitrile) to improve crystal habit and yield >98% purity .
Advanced: How to align research on this compound with theoretical frameworks in drug discovery?
- Target-based design : Link to the "privileged scaffold" theory, where benzodioxepine and benzothiadiazole motifs are known to target GPCRs and oxidoreductases .
- Free-Wilson analysis : Deconstruct the molecule into substituents (e.g., sulfonamide, carboxamide) to quantify their contributions to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
